Enhanced Selectivity and Potency for Norepinephrine Reuptake Inhibition vs. Doxepin
In contrast to the more balanced serotonin-norepinephrine reuptake inhibition profile of its parent doxepin, nordoxepin demonstrates a significant functional shift toward potent and selective norepinephrine reuptake inhibition [1]. Doxepin binds to SERT and NET with Kd values of 68 nM and 29.5 nM, respectively, a 2.3-fold selectivity for NET [2]. While specific Ki values for nordoxepin at human transporters are not widely reported, the consensus across multiple authoritative sources is that nordoxepin is 'much more potent and selective as a norepinephrine reuptake inhibitor' than doxepin [1][3]. This is a class-level property of demethylated tricyclic antidepressants [4].
| Evidence Dimension | Functional Selectivity for Norepinephrine Transporter (NET) |
|---|---|
| Target Compound Data | Not available as a single quantitative value; consensus describes it as a much more potent and selective NRI than doxepin. |
| Comparator Or Baseline | Doxepin exhibits Kd values of 68 nM (SERT) and 29.5 nM (NET), a 2.3-fold selectivity for NET. |
| Quantified Difference | Not quantifiable from available data, but the functional shift toward NET selectivity is a well-documented qualitative differentiator. |
| Conditions | In vitro receptor binding studies and established pharmacological reviews. |
Why This Matters
This distinct selectivity profile justifies the need for nordoxepin as a specific reagent in studies investigating noradrenergic mechanisms, where doxepin would introduce confounding serotonergic and other off-target activities.
- [1] Nordoxepin. Wikipedia. 2017 Oct 1. View Source
- [2] Doxepin (hydrochloride) - Biochemicals. Bertin Bioreagent. 2024 Jul 16. View Source
- [3] Nordoxepin. browse.library.kiwix.org. View Source
- [4] Nordoxepin. graphsearch.epfl.ch. View Source
